(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is a chemical compound that features a naphthalene ring system with an amino group and an acetic acid moiety The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The resulting amino-naphthalene is then acetylated using acetic anhydride to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of naphthalene are nitrated and reduced using industrial-scale reactors.
Continuous Acetylation: The acetylation step is carried out in continuous flow reactors to ensure consistent product quality.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro-naphthalen-1-yl-acetic acid.
Reduction: Amino-naphthalen-1-yl-acetic acid.
Substitution: Various substituted naphthalen-1-yl-acetic acid derivatives.
Scientific Research Applications
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Lacks the amino group, making it less versatile in chemical reactions.
Amino-naphthalene: Lacks the acetic acid moiety, limiting its biological applications.
Naphthalene-1-yl-acetic acid: Similar structure but without the amino group, affecting its reactivity and applications.
Uniqueness
(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.